molecular formula C22H21FN2O4 B2641146 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 1219842-27-9

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No. B2641146
CAS RN: 1219842-27-9
M. Wt: 396.418
InChI Key: MZIINBINWINXHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to a cyclopropanecarbonyl group, which is further connected to a piperazin-1-yl group and a 2-fluorophenyl methanone group.

Scientific Research Applications

Antitubercular Activity

The compound has been explored for its potential in antitubercular activities. A study synthesized a series of related compounds and evaluated their antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising minimum inhibitory concentrations, indicating potential efficacy against tuberculosis (Bisht et al., 2010).

Fluorescent Logic Gates

Research involving similar compounds includes the development of fluorescent logic gates. These compounds, comprising a fluorophore, a piperazine receptor, and an aryl group, were studied in various solvents and showed potential as tools for probing cellular membranes and protein interfaces due to their ability to reconfigure between different logic states depending on solvent polarity (Gauci & Magri, 2022).

Synthesis and Structural Analysis

The synthesis, structural exploration, and analysis of similar heterocyclic compounds have been conducted. One study focused on a novel bioactive heterocycle, analyzing its antiproliferative activity and crystal structure, providing insights into the stability and interactions within such molecules (Prasad et al., 2018).

Synthesis of Benzoxazinones

The synthesis of related benzoxazinone derivatives has been reported. These compounds, formed through cyclization and subsequent chemical reactions, represent a class of organic compounds with potential applications in various fields of chemistry and biology (Alkhathlan, 2003).

Neuroprotective Activity

Some derivatives have been studied for their neuroprotective activities. Antioxidants with similar structural features have shown promise in protecting against brain damage in models mimicking cerebral palsy (Largeron et al., 2001).

Anticancer and Antituberculosis Studies

Synthesis and evaluation of derivatives with similar structures have been conducted for their potential anticancer and antituberculosis activities. Some compounds exhibited significant activity against human breast cancer cell lines and Mycobacterium tuberculosis (Mallikarjuna et al., 2014).

properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(2-fluorobenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c23-18-4-2-1-3-15(18)21(26)24-7-9-25(10-8-24)22(27)17-12-16(17)14-5-6-19-20(11-14)29-13-28-19/h1-6,11,16-17H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIINBINWINXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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